Physalin G
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Overview
Description
Physalin G is a steroidal constituent found in plants of the genus Physalis, particularly in Physalis alkekengi. It possesses a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton, which differentiates it from other steroidal compounds. This compound has been studied for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Physalin G can be isolated from the calyces and berries of Physalis alkekengi. The isolation process typically involves extraction with organic solvents followed by chromatographic purification. The standard substances, including this compound, are often isolated and purified using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Industrial Production Methods
The use of biotechnological methods, such as metabolic engineering and synthetic biology, is also being explored to enhance the yield of this compound from plant sources .
Chemical Reactions Analysis
Types of Reactions
Physalin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .
Scientific Research Applications
Physalin G has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of steroidal compounds.
Biology: this compound is investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory, anticancer, and immunomodulatory properties
Industry: This compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Physalin G exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Physalin G is part of a group of compounds known as physalins, which include physalin A, B, D, F, and H. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and its potent biological activities .
List of Similar Compounds
- Physalin A
- Physalin B
- Physalin D
- Physalin F
- Physalin H
This compound stands out among these compounds for its strong anti-inflammatory and anticancer properties, making it a valuable subject of ongoing research .
Properties
CAS No. |
76045-38-0 |
---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1R,2S,5S,8S,9R,15R,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3/t12-,14+,15-,16+,18+,19-,23+,24+,25-,26+,27+,28-/m0/s1 |
InChI Key |
CGVBSJOSWAZUIF-NHEONHGESA-N |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8=CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@H](C8=CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8=CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)OCC2C(=O)O3)C |
melting_point |
295-296°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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